3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains elements of bibenzyl and dihydro-1,2,4,5-tetrazine derivatives . Bibenzyl is an organic compound with the formula (C6H5CH2)2 and can be viewed as a derivative of ethane in which one phenyl group is bonded to each carbon atom .
Synthesis Analysis
While specific synthesis methods for this compound were not found, bibenzyl, a component of the compound, is the product from the coupling of a pair of benzyl radicals . Additionally, 1,4 (or 1,2)-diacyl-3,6-diphenyl-1,4(or 1,2)-dihydro-1,2,4,5-tetrazines, which share some structural similarities with the compound, can be prepared by treatment of 3,6-diphenyl-1,4- (or 1,2)-dihydro-1,2,4,5-tetrazine and an equimolar amount of an acyl chloride .Applications De Recherche Scientifique
Neurodegenerative Disease Research
The compound 3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione and its derivatives have been investigated for their potential in treating neurodegenerative diseases. Researchers have identified certain derivatives that exhibit dual-target-directed actions as both A1/A2A adenosine receptor antagonists and monoamine oxidase (MAO) inhibitors. This dual functionality may offer advantages over single-target therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's (Brunschweiger et al., 2014), (Załuski et al., 2019), (Koch et al., 2013).
Anti-Inflammatory Activity
Studies have also explored the anti-inflammatory activities of related compounds. Certain analogues based on the pyrimidopurinedione ring system have shown promising results in models of chronic inflammation. This research highlights the potential of these compounds in developing new anti-inflammatory medications (Kaminski et al., 1989).
Binding Affinity and Pharmacological Properties
Further research has delved into the binding affinity of various derivatives to adenosine receptors, demonstrating the potential of these compounds in pharmacological applications. The studies have focused on understanding how structural variations in these compounds affect their interaction with biological targets (Szymańska et al., 2016).
Antiviral Properties
Additionally, derivatives of this compound have been synthesized and evaluated for their antiviral properties. The research in this area is focused on developing new antiviral agents, especially against rhinoviruses, indicating the broader applicability of these compounds in infectious disease research (Kelley et al., 1989).
Diabetes Treatment Research
Research into dipeptidyl peptidase IV inhibitors, which are important in diabetes treatment, has also involved derivatives of this compound. These studies contribute to the ongoing efforts to develop more effective treatments for diabetes (Mo et al., 2015).
Propriétés
IUPAC Name |
3,9-dibenzyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-13-27(15-18-9-5-3-6-10-18)23-25-21-20(28(23)14-17)22(30)29(24(31)26(21)2)16-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELLJSGWMYHMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.